molecular formula C10H12N2O B2576686 Pyridin-4-yl(pyrrolidin-1-yl)methanone CAS No. 86542-83-8

Pyridin-4-yl(pyrrolidin-1-yl)methanone

Cat. No.: B2576686
CAS No.: 86542-83-8
M. Wt: 176.219
InChI Key: CYUWSNKINXEYHY-UHFFFAOYSA-N
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Description

Pyridin-4-yl(pyrrolidin-1-yl)methanone is a compound that features a pyridine ring attached to a pyrrolidine ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-yl(pyrrolidin-1-yl)methanone typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of pyridine-4-carboxylic acid as a starting material, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with pyrrolidine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridin-4-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-4-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-yl(piperidin-1-yl)methanone
  • Pyridin-4-yl(morpholin-1-yl)methanone
  • Pyridin-4-yl(pyrrolidin-2-yl)methanone

Uniqueness

Pyridin-4-yl(pyrrolidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the pyridine and pyrrolidine rings provides a versatile scaffold for further functionalization and optimization in drug discovery and material science .

Properties

IUPAC Name

pyridin-4-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWSNKINXEYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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